(R)-3-((1-(1H-Indol-3-yl)propan-2-yl)amino)-2,2-difluoropropan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Synthesis and Optimization
The compound (R)-3-((1-(1H-Indol-3-yl)propan-2-yl)amino)-2,2-difluoropropan-1-ol has been involved in various synthetic pathways, revealing its importance in chemical synthesis. Peng et al. (2013) discussed the facile synthesis of related (R)-1-(1H-indol-3-yl)propan-2-amines, highlighting the compound's role in creating optically pure sulfonamides, demonstrating its significance in obtaining high-yield and enantiopure products (Peng et al., 2013).
Antifungal Activity and Selectivity
Lebouvier et al. (2020) synthesized analogs of fluconazole by incorporating an indole scaffold, replacing one of the triazole moieties. This synthesis led to the creation of compounds with significant antifungal activity against Candida species. Notably, the (−)-(S)-enantiomer of one compound demonstrated exceptional antifungal potency, underscoring the potential medical relevance of these compounds (Lebouvier et al., 2020). Additionally, Guillon et al. (2009) identified potent antifungal agents against Candida albicans and Aspergillus fumigatus strains, emphasizing the compound's potential in the development of new antifungal agents (Guillon et al., 2009).
Adrenolytic Activity
Groszek et al. (2009) synthesized enantiomers of this compound and tested them for various activities, including antiarrhythmic, hypotensive, and adrenolytic activities. The study indicated that the antiarrhythmic and hypotensive effects of these compounds are related to their adrenolytic properties, suggesting potential applications in cardiovascular therapeutics (Groszek et al., 2009).
Crystal Structure Analysis
The crystal structure of closely related compounds has been determined, providing insights into the molecular geometry and interactions within the crystal lattice. This information is crucial for understanding the material properties and potential applications of these compounds in various fields, including pharmaceuticals and materials science (Li et al., 2009).
Manufacturing Process Development
Sawai et al. (2010) developed a large-scale manufacturing process for a peptide-like amorphous compound involving this compound as a drug for treating diabetes. This process highlights the compound's relevance in industrial pharmaceutical production, showcasing its potential in the creation of medications (Sawai et al., 2010).
Properties
IUPAC Name |
2,2-difluoro-3-[[(2R)-1-(1H-indol-3-yl)propan-2-yl]amino]propan-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18F2N2O/c1-10(18-8-14(15,16)9-19)6-11-7-17-13-5-3-2-4-12(11)13/h2-5,7,10,17-19H,6,8-9H2,1H3/t10-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUMQSSSVVADVQJ-SNVBAGLBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CNC2=CC=CC=C21)NCC(CO)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC1=CNC2=CC=CC=C21)NCC(CO)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18F2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.